molecular formula C17H19N3O5S B2819350 2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide CAS No. 1251681-64-7

2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide

Cat. No.: B2819350
CAS No.: 1251681-64-7
M. Wt: 377.42
InChI Key: HFBDRBIBTCMTHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(Morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide (CAS 1251681-64-7) is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This specialty chemical features a molecular structure that incorporates both a morpholinosulfonyl group and an N-phenylacetamide moiety attached to a 2-oxopyridine core. Compounds with this core structure are frequently explored as potential carbonic anhydrase inhibitors (CAIs) . The sulfonamide group is a known pharmacophore that coordinates with the zinc ion in the active site of carbonic anhydrase enzymes, making such derivatives promising candidates for investigating enzyme inhibition mechanisms . Research into related isatin N-phenylacetamide sulphonamide analogs has demonstrated potent inhibitory activity against various human carbonic anhydrase isoforms, including the tumor-associated hCA IX and XII, highlighting the therapeutic potential of this chemical class in diseases like cancer . The specific structural features of this compound, particularly the morpholinosulfonyl group, are likely to influence its physicochemical properties, binding affinity, and selectivity profile, making it a valuable tool for structure-activity relationship (SAR) studies. It is intended for use in laboratory research applications only. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(3-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c21-16(18-14-5-2-1-3-6-14)13-19-8-4-7-15(17(19)22)26(23,24)20-9-11-25-12-10-20/h1-8H,9-13H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBDRBIBTCMTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters, such as reagent concentrations, reaction time, and purification techniques, is crucial for achieving consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a critical role in determining the reaction outcome and product yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

Biological Applications

The compound has been investigated for its biological activities , which include:

  • Anticancer Properties : Research indicates that 2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide exhibits inhibitory effects on various cancer cell lines. Its mechanism involves the inhibition of specific enzymes or receptors that are crucial for tumor growth and proliferation.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
  • Anti-inflammatory Activity : Similar compounds have demonstrated anti-inflammatory effects, indicating that this compound may also possess such properties, contributing to its therapeutic versatility.

Synthesis Methodologies

The synthesis of 2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the Morpholinosulfonyl Group : The introduction of the morpholine moiety is crucial for enhancing the compound's biological activity.
  • Pyridine Derivative Synthesis : The pyridine ring is synthesized through cyclization reactions that require precise control of reaction conditions to ensure high yields and purity.
  • Final Coupling Reaction : The final step involves coupling the synthesized components to form the desired acetamide structure.

Case Studies

Several case studies highlight the practical applications of this compound in clinical settings:

  • Oncology Drug Development : Utilizing data from clinical trials, researchers have explored the compound's efficacy in overcoming resistance in cancer therapies. Its unique structural features allow it to target specific pathways involved in tumor progression .
  • Patient-Centric Research : Case studies focusing on individual patient experiences with this compound reveal insights into its effectiveness and tolerability, contributing to a better understanding of personalized medicine approaches .
  • Implementation Science : In low-and-middle-income countries (LMICs), case studies show how this compound can be integrated into existing treatment protocols, enhancing access to effective therapies for cancer patients .

Mechanism of Action

The mechanism of action of 2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways to modulate biological processes, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide with structurally or functionally related compounds from the evidence:

Compound Key Structural Features Biological Target/Activity Key Findings Reference
N-benzyl-2-(2-oxopyridin-1(2H)-yl)propanamide (1) Benzyl group, propanamide linker β1i subunit of immunoproteasome (Ki = low/submicromolar) Most potent in series; stable binding via interactions with Phe31 and Lys33. Lead compound for non-covalent inhibition.
N-methyl-2-(5-((naphthalen-2-ylmethyl)amino)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide Benzoxazolone core, naphthalene substituent TSPO ligand (SPECT imaging) High selectivity for TSPO; improved bioavailability and metabolic stability.
Tert-butyl ester of N-[2-{4-[6-amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alaninate Difluorophenyl and difluorobenzoyl groups, alaninate ester p38 MAP kinase (autoimmune/inflammatory diseases) Potent kinase inhibitor; ester prodrug enhances pharmacokinetics.
2-[3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide Pyridazine core, fluorophenyl substituent Not specified (structural analog) Demonstrates scaffold versatility; pyridazine may alter electronic properties vs. pyridinone.
2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-naphthalen-1-ylacetamide Thienopyrimidine scaffold, furan and naphthyl groups Not specified (anticancer potential inferred from scaffold) Sulfanyl linker may improve membrane permeability; naphthyl group enhances lipophilicity.

Structural and Functional Analysis

Core Heterocycle Modifications: The target compound’s 2-oxopyridin-1(2H)-yl core is shared with compounds 1 and the tert-butyl ester in . However, substitution at the 3-position with a morpholinosulfonyl group differentiates it from analogs with halogens (e.g., fluorophenyl in ) or benzoxazolone scaffolds ().

Amide Linker Variations: The N-phenylacetamide moiety is common in TSPO ligands () and kinase inhibitors (). However, the tert-butyl ester in and the sulfanyl linker in demonstrate how modifications to the amide region tune pharmacokinetics. The morpholinosulfonyl group in the target compound could balance polarity, improving blood-brain barrier penetration for CNS applications.

Biological Activity and Selectivity: Compound 1 () exhibits submicromolar inhibition of the β1i subunit, attributed to its benzyl group stabilizing flipped binding poses. The target compound’s morpholinosulfonyl group may mimic this effect via polar interactions, though its selectivity profile remains speculative without direct data. TSPO ligands () prioritize metabolic stability and bioavailability, achieved through benzoxazolone and naphthalene groups. The target compound’s sulfonyl group may offer similar advantages but requires validation in in vitro models.

Synthesis and Optimization: Suzuki coupling, used in for introducing naphthalene, could be applicable for synthesizing the target compound. The morpholinosulfonyl group may require sulfonylation steps, as seen in kinase inhibitor syntheses ().

Biological Activity

2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide, also known by its CAS number 1251681-64-7, is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound features a morpholinosulfonyl group, a pyridinone ring, and a phenylacetamide moiety, which contribute to its potential therapeutic effects.

Molecular Structure and Properties

The molecular formula of 2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide is C17_{17}H19_{19}N3_3O5_5S, with a molecular weight of 377.4 g/mol. The structural complexity allows for interactions with various biological targets, which may lead to therapeutic benefits.

PropertyValue
Molecular FormulaC17_{17}H19_{19}N3_3O5_5S
Molecular Weight377.4 g/mol
CAS Number1251681-64-7

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various pathological processes. Preliminary studies suggest that it may exert anti-inflammatory, antibacterial, and anticancer effects by modulating key signaling pathways.

Anticancer Properties

Research indicates that 2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide may inhibit certain cancer cell lines. For instance, studies have shown that compounds with similar structures exhibit significant cytotoxicity against human tumor cells. This cytotoxic effect is often linked to the compound's ability to induce apoptosis in cancer cells through the activation of caspases and other apoptotic pathways .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It is suggested that it may protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases .

Case Studies

Several case studies have documented the effects of structurally related compounds on biological systems:

  • Study on Morpholine Derivatives : A study highlighted the bioactivation of morpholine moieties leading to reactive intermediates that could contribute to toxicity. This suggests that while the compound may have beneficial effects, it also warrants careful evaluation regarding its metabolic pathways .
  • Antimicrobial Activity : Research into related compounds has shown promising antimicrobial activity against various strains of bacteria, suggesting potential applications in treating infections .

Comparative Analysis with Related Compounds

A comparative analysis reveals that compounds similar in structure often share biological activities but vary in potency and specificity.

Compound NameBiological ActivityReference
N-(2-chlorobenzyl)-2-(3-(morpholinosulfonyl)...Anticancer, anti-inflammatory
Hydroxy-3-PhenylcoumarinsInhibitory activity against enzymes
3-formylchromonesCytotoxicity against tumor cells

Q & A

What are the standard synthetic routes for preparing 2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide, and what key reaction conditions are required for optimal yield?

The synthesis typically involves multi-step organic reactions, including cycloaddition and coupling strategies. A common approach utilizes click chemistry, where copper-catalyzed azide-alkyne cycloaddition (CuAAC) is employed to assemble the triazole or pyridone core. Key steps include:

  • Sulfonylation : Introducing the morpholinosulfonyl group via reaction with morpholine sulfonyl chloride under anhydrous conditions in DMF or DCM .
  • Pyridone Formation : Intramolecular cyclization of N-(3-oxoalkenyl)phenylacetamides using bases like potassium tert-butoxide to form the 2-oxopyridinone ring .
    Optimal conditions require strict temperature control (0–60°C), dry solvents, and catalysts (e.g., CuSO₄·5H₂O/sodium ascorbate for CuAAC). Yields improve with slow reagent addition and inert atmospheres .

How can researchers optimize regioselectivity and purity during the cycloaddition steps involved in the synthesis of morpholinosulfonyl-containing pyridone derivatives?

Regioselectivity in cycloadditions (e.g., 1,3-dipolar reactions) is challenging due to competing pathways. Strategies include:

  • Catalyst Tuning : Copper(I) catalysts favor 1,4-regioisomers in triazole formations, while ruthenium catalysts shift selectivity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates and selectivity for pyridone ring closure .
  • Purification : Use preparative HPLC or silica gel chromatography to isolate isomers. Purity is confirmed via melting point analysis and HPLC (>95% purity threshold) .

Which analytical techniques are critical for confirming the structural integrity of 2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide, and how are spectral data interpreted?

Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., morpholinosulfonyl methylenes at δ 3.2–3.6 ppm) and confirms regiochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peaks) and detects synthetic byproducts .
  • IR Spectroscopy : Stretching frequencies (e.g., C=O at ~1680 cm⁻¹, S=O at ~1150 cm⁻¹) confirm functional groups .
    Data interpretation requires cross-referencing with synthetic intermediates and computational simulations (e.g., DFT for predicted shifts) .

What in vitro and in vivo models are commonly employed to assess the anticancer potential of 2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide derivatives?

  • In Vitro :
    • Cell viability assays (MTT/XTT) against cancer lines (e.g., HeLa, MCF-7) .
    • Enzyme inhibition studies (e.g., kinase assays targeting EGFR or VEGFR2) .
  • In Vivo :
    • Xenograft models in nude mice to evaluate tumor growth suppression .
    • Pharmacokinetic profiling (plasma half-life, bioavailability) via LC-MS/MS .
      Dose-response curves and IC₅₀ values are compared to reference drugs (e.g., doxorubicin) .

How do structural modifications to the morpholinosulfonyl and pyridone moieties influence the compound's binding affinity to target enzymes?

  • Morpholinosulfonyl Group : Enhances solubility and hydrogen bonding with kinase active sites. Fluorine substitution (e.g., 4-fluorophenyl) increases metabolic stability .
  • Pyridone Ring : Oxidation to pyridazinone improves π-π stacking with aromatic residues in enzyme pockets. Methylation at C-6 reduces steric hindrance .
    Structure-activity relationship (SAR) studies use computational docking (AutoDock) and comparative IC₅₀ profiling of analogs .

What factors contribute to discrepancies in reported IC₅₀ values for this compound across different enzymatic inhibition studies?

Discrepancies arise from:

  • Assay Conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO concentration) alter enzyme kinetics .
  • Compound Purity : Impurities >5% (e.g., unreacted intermediates) skew dose-response data .
  • Enzyme Isoforms : Selectivity for EGFR vs. HER2 isoforms may differ across studies .
    Standardization using reference inhibitors (e.g., erlotinib for EGFR) and triple-replicate assays mitigates variability .

What strategies are recommended for addressing solubility challenges in pharmacokinetic studies of highly substituted pyridone-acetamide derivatives?

  • Prodrug Design : Introduce phosphate esters or PEGylated side chains to enhance aqueous solubility .
  • Formulation : Use cyclodextrin-based nanoencapsulation or lipid emulsions for in vivo delivery .
  • Analytical Adjustments : Employ LC-MS with polar mobile phases (e.g., acetonitrile/0.1% formic acid) to resolve poorly soluble analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.